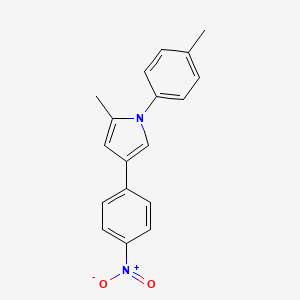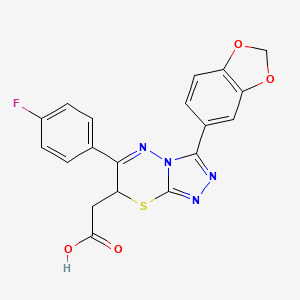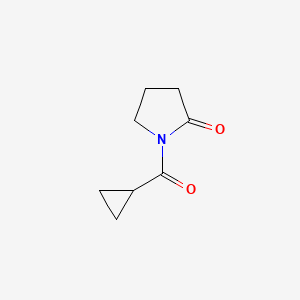![molecular formula C21H12N2O4 B12876905 2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile CAS No. 90178-99-7](/img/structure/B12876905.png)
2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method for synthesizing benzofuran derivatives, including 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile, involves the nitration of benzofuran compounds. This process can be carried out using nitrating agents such as nitric acid (HNO3) and acetic anhydride (Ac2O) under controlled conditions .
Industrial Production Methods
Industrial production of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .
Applications De Recherche Scientifique
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their biological effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)benzofuran: A structurally similar compound with similar biological activities.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with distinct chemical properties and applications.
3-Amino-1-benzofuran-2-yl(2-nitrophenyl)methanone: A related compound with potential biological activities.
Uniqueness
2-(4-(4-Nitrophenoxy)phenyl)benzofuran-5-carbonitrile is unique due to its specific structural features, such as the presence of a nitrophenoxy group and a carbonitrile group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research and industrial applications .
Propriétés
Numéro CAS |
90178-99-7 |
|---|---|
Formule moléculaire |
C21H12N2O4 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-[4-(4-nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C21H12N2O4/c22-13-14-1-10-20-16(11-14)12-21(27-20)15-2-6-18(7-3-15)26-19-8-4-17(5-9-19)23(24)25/h1-12H |
Clé InChI |
CUXVQFXOEKEYRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C#N)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)

![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)



![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)


